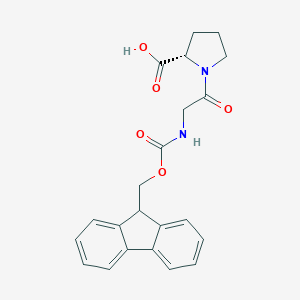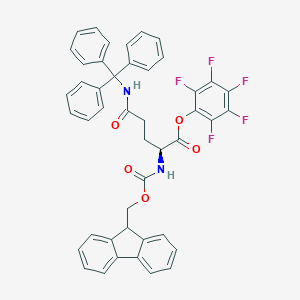
Fmoc-D-Met-OH
Übersicht
Beschreibung
Fmoc-D-Met-OH is an N-Fmoc-protected form of D-Methionine . It is an isomer of L-Methionine and is known to be a cytoprotectant against Cisplatin, an anticancer agent . It is the standard methionine derivative for solid phase peptide synthesis utilizing Fmoc-based procedures .
Synthesis Analysis
Fmoc-D-Met-OH is a standard building block for the introduction of D-methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . To reduce oxidation of the methionine sidechain during synthesis, adding NH4I to the cleavage cocktail has been recommended .Molecular Structure Analysis
The empirical formula of Fmoc-D-Met-OH is C20H21NO4S . Its molecular weight is 371.45 g/mol .Chemical Reactions Analysis
Fmoc-D-Met-OH is suitable for Fmoc solid-phase peptide synthesis . The Fmoc group can be removed by treatment with 20% piperidine in DMF .Physical And Chemical Properties Analysis
Fmoc-D-Met-OH is a white to slight yellow to beige powder . It is soluble in dimethylformamide (DMF) .Wissenschaftliche Forschungsanwendungen
Hydrogel Construction
Fmoc-D-Met-OH, a fluorenylmethoxycarbonyl-functionalized amino acid, is utilized in the construction of hydrogels. These hydrogels have a broad range of applications due to their biocompatibility and structural properties that mimic the natural extracellular matrix. They are particularly useful in biomedical fields such as tissue engineering, drug delivery systems, and wound healing applications .
Peptide Synthesis
In chemical synthesis, Fmoc-D-Met-OH plays a crucial role in the formation of polypeptide backbones. This is exemplified by its use in synthesizing the primary sequence of the cancer protein NY-ESO-1, which is a promising vaccine candidate. The Fmoc group protects the amino acid during synthesis, allowing for precise assembly of complex peptide chains .
Extracellular Matrix Models
The potential of Fmoc-D-Met-OH hydrogels as extracellular matrices has been explored through cytotoxicity and cell adhesion assays on various cell lines like 3T3 fibroblast and HaCat. These hydrogels provide a supportive environment for cell growth and are instrumental in studying cell behaviors and tissue development .
Solar Cell Efficiency Enhancement
In the field of renewable energy, Fmoc-D-Met-OH has been used to modify interfaces between perovskite layers and electron transport layers (ETL) in solar cells. This modification leads to smoother perovskite surfaces and larger grain sizes, which significantly improve solar cell efficiency .
Safety and Hazards
Wirkmechanismus
- The Fmoc group serves as a temporary protecting group for the Met amino group during solid-phase peptide synthesis (SPPS) .
- The Fmoc group is introduced by reacting the Met amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .
- During peptide elongation, the Fmoc group prevents side reactions at the N-terminus while allowing further coupling reactions .
- Upon completion of peptide synthesis, the Fmoc group is removed using piperidine, revealing the free Met amino group for subsequent reactions .
- Downstream effects involve the formation of peptide bonds and the assembly of the desired peptide sequence .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
| Record name | Fmoc-D-Met-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Met-OH | |
CAS RN |
112883-40-6 | |
| Record name | D-FMOC-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-Met-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



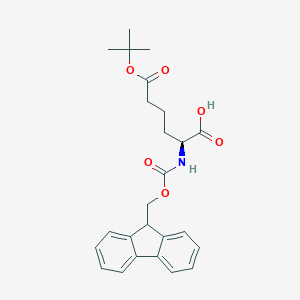
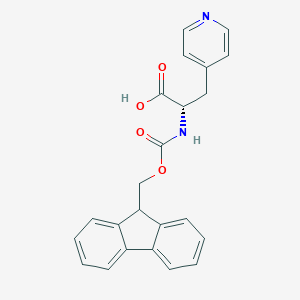

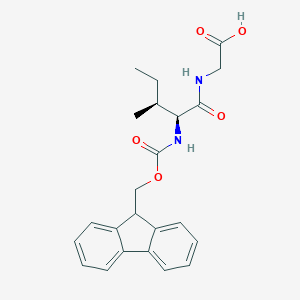
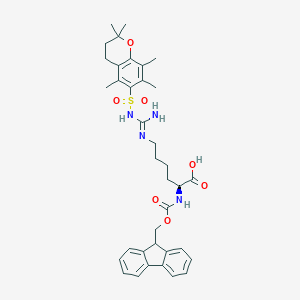
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)
